molecular formula C25H24ClN3O2 B4987742 4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride

4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride

Cat. No.: B4987742
M. Wt: 433.9 g/mol
InChI Key: NQUHXVMLLBYZIV-UHFFFAOYSA-N
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Description

4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride is a complex organic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride involves several steps. One common method includes the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions often involve the use of metal catalysts, microwave-assisted reactions, and phase-transfer catalysis . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride can be compared with other quinazoline derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[[2-(4-tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2.ClH/c1-25(2,3)18-12-8-16(9-13-18)22-27-21-7-5-4-6-20(21)23(28-22)26-19-14-10-17(11-15-19)24(29)30;/h4-15H,1-3H3,(H,29,30)(H,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUHXVMLLBYZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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